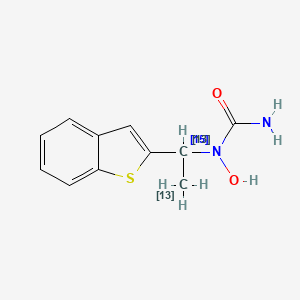

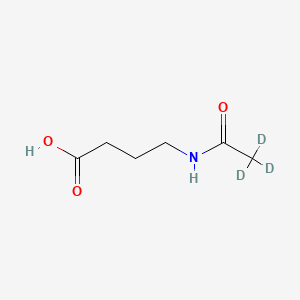

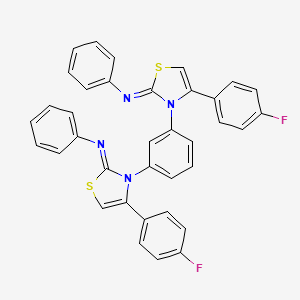

![molecular formula C28H33F3N4O3 B12386827 [5-Cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropylcarbonyl]piperidine-4-yl]-1H-pyrazole-4-yl][(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-yl]methanone](/img/structure/B12386827.png)

[5-Cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropylcarbonyl]piperidine-4-yl]-1H-pyrazole-4-yl][(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-yl]methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

JTT-654 is a potent and selective orally active inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1. This enzyme plays a crucial role in the conversion of inactive glucocorticoids to their active forms, which are essential for regulating glucocorticoid action in target tissues. JTT-654 has shown promise in improving insulin resistance and non-obese type 2 diabetes by targeting 11-beta-hydroxysteroid dehydrogenase type 1 in adipose tissue and the liver .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of JTT-654 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure its potency and selectivity as an inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 .

Industrial Production Methods

Industrial production of JTT-654 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to maintain the consistency and efficacy of the compound. Specific details about the industrial production methods are not publicly available .

化学反応の分析

Types of Reactions

JTT-654 primarily undergoes inhibition reactions with 11-beta-hydroxysteroid dehydrogenase type 1. It exhibits competitive inhibition against the human recombinant enzyme, with IC50 values of 4.65, 0.97, and 0.74 nanomolar for human, rat, and mouse recombinant enzymes, respectively .

Common Reagents and Conditions

The inhibition reactions of JTT-654 are typically studied in vitro using recombinant enzymes and in vivo in animal models. Common reagents used in these studies include cortisol-treated 3T3-L1 adipocytes and cortisone-treated rats. The conditions involve varying concentrations of JTT-654 to assess its inhibitory activity .

Major Products Formed

The primary product formed from the inhibition reaction of JTT-654 is the inactive form of 11-beta-hydroxysteroid dehydrogenase type 1. This inhibition leads to reduced conversion of inactive glucocorticoids to their active forms, thereby improving insulin resistance and reducing hyperglycemia .

科学的研究の応用

JTT-654 has been extensively studied for its potential applications in treating metabolic disorders, particularly non-obese type 2 diabetes. It has shown efficacy in improving insulin resistance, reducing fasting plasma glucose and insulin levels, and enhancing glucose oxidation in adipose tissue. Additionally, JTT-654 has been investigated for its potential to ameliorate diabetic kidney injury by suppressing angiotensinogen production .

作用機序

JTT-654 exerts its effects by selectively inhibiting 11-beta-hydroxysteroid dehydrogenase type 1. This enzyme is responsible for converting inactive glucocorticoids to their active forms. By inhibiting this enzyme, JTT-654 reduces the levels of active glucocorticoids, thereby improving insulin sensitivity and reducing hyperglycemia. The molecular targets and pathways involved include the inhibition of glucocorticoid action in adipose tissue and the liver, leading to improved glucose metabolism and reduced gluconeogenesis .

類似化合物との比較

Similar Compounds

PF-915275: Another selective inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1, showing similar efficacy in improving insulin resistance.

BI-135585: A potent inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1, with comparable effects on glucose metabolism.

Uniqueness of JTT-654

JTT-654 stands out due to its high selectivity and potency as an inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1. Its efficacy in improving insulin resistance and reducing hyperglycemia in non-obese type 2 diabetic models makes it a promising candidate for further research and potential therapeutic applications .

特性

分子式 |

C28H33F3N4O3 |

|---|---|

分子量 |

530.6 g/mol |

IUPAC名 |

[5-cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropanecarbonyl]piperidin-4-yl]pyrazol-4-yl]-[(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone |

InChI |

InChI=1S/C28H33F3N4O3/c29-28(30,31)23-4-2-1-3-21(23)19-7-12-34(16-19)25(37)22-15-32-35(24(22)18-5-6-18)20-8-13-33(14-9-20)26(38)27(17-36)10-11-27/h1-4,15,18-20,36H,5-14,16-17H2/t19-/m1/s1 |

InChIキー |

MOKCRXJQTZJQLM-LJQANCHMSA-N |

異性体SMILES |

C1CN(C[C@@H]1C2=CC=CC=C2C(F)(F)F)C(=O)C3=C(N(N=C3)C4CCN(CC4)C(=O)C5(CC5)CO)C6CC6 |

正規SMILES |

C1CC1C2=C(C=NN2C3CCN(CC3)C(=O)C4(CC4)CO)C(=O)N5CCC(C5)C6=CC=CC=C6C(F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

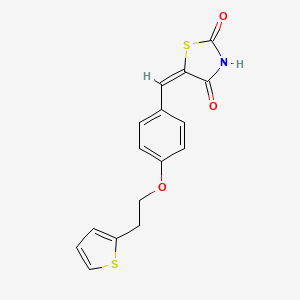

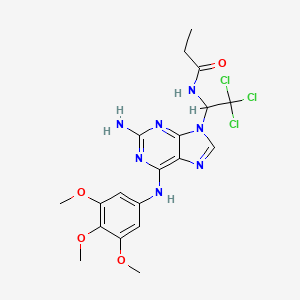

![2-[3-(1,3-benzothiazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B12386764.png)

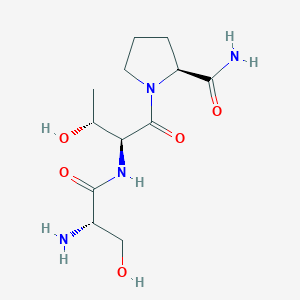

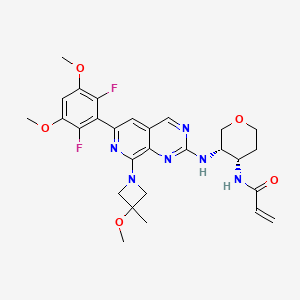

![1-[(2R,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386788.png)